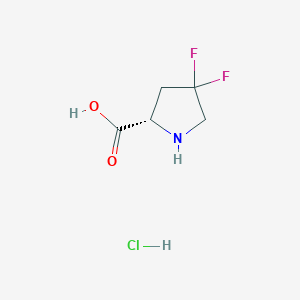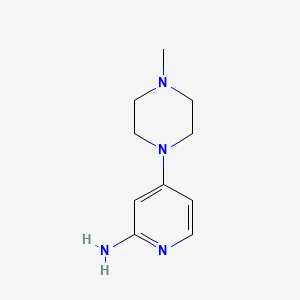
4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine can be achieved from 1-Methylpiperazine and 2-Amino-4-chloropyridine . In another study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Methylpiperazin-1-yl)pyridin-2-amine are not detailed in the search results, it’s worth noting that this compound can be used as a starting material in the synthesis of other complex molecules .Physical And Chemical Properties Analysis
The molecular weight of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is 192.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
4-(4-Methylpiperazin-1-yl)pyridin-2-amine has been studied for its potential as a ligand for histamine H4 receptors. Research indicates its effectiveness in vitro and its potential as an anti-inflammatory agent in animal models, also displaying antinociceptive activity in pain models, supporting the potential of H4 receptor antagonists in pain management (Altenbach et al., 2008).
Chiral Derivatization Reagent
This compound has been employed as a chiral derivatization reagent (CDR) for enantioseparation and ultrasensitive detection of chiral amines, showcasing its utility in the practical metabolite analysis of (R)-1-aminoindan in human saliva samples (Jin et al., 2020).
Cholinesterase and Aβ-Aggregation Inhibitors
Studies have identified derivatives of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine as potent cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, suggesting their potential application in treating Alzheimer's disease (Mohamed et al., 2011).
Antiproliferative Activity in Cancer Research
This compound has shown promising results in cancer research, particularly in the synthesis of novel antitumor agents with improved aqueous solubility. The structure–activity relationships of its derivatives have been explored for their antiproliferative activity, particularly in prostate cancer cells (Demirci & Demirbas, 2019).
Catalysis in Suzuki Cross-Coupling
In the field of chemistry, this compound has been utilized in the synthesis of group 10 metal aminopyridinato complexes, which are efficient catalysts for Suzuki cross-coupling reactions, indicating its role in advancing organic synthesis methodologies (Deeken et al., 2006).
Histamine H3 Receptor Ligands
Further research has involved its derivatives in the development of histamine H3 receptor ligands, demonstrating high affinity and selectivity, which could be significant in the development of treatments for neurological disorders (Sadek et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYCLVPZTUNJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
CAS RN |
959986-12-0 | |
| Record name | 4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
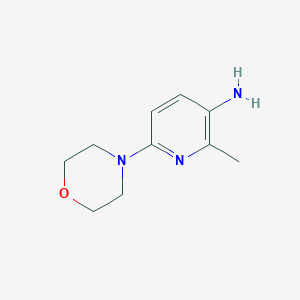

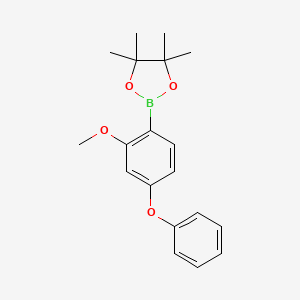

![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
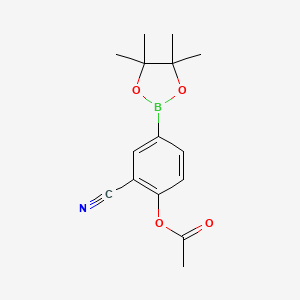

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)


